

Preclinical Pharmacokinetic Profile of BMS-378806: An In-Depth Technical Guide

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Compound of Interest

Compound Name: (S)-BMS-378806

Cat. No.: B1667208

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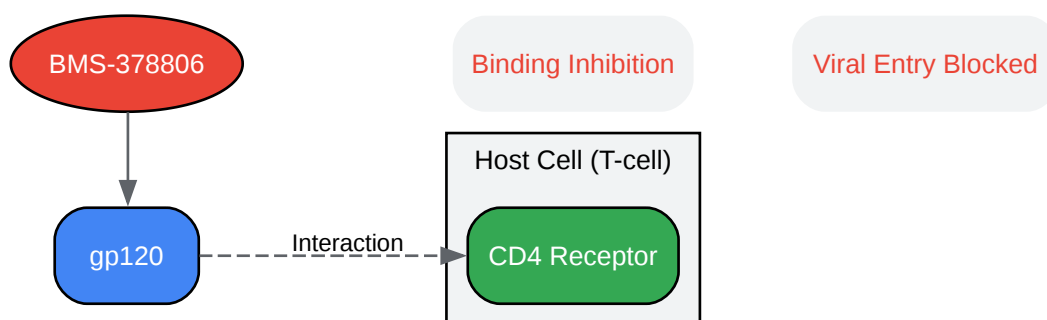
For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-378806 is a pioneering small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.^{[1][2][3]} It represents a class of antiretroviral drugs known as attachment inhibitors, which specifically target the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor—the initial step in viral entry.^{[1][2][3][4]} This document provides a comprehensive overview of the preclinical pharmacokinetic properties of BMS-378806, summarizing key data from studies in various animal models. The information presented is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Mechanism of Action: Targeting HIV-1 Entry

BMS-378806 exerts its antiviral activity by binding to a hydrophobic pocket on the HIV-1 gp120 protein.^[5] This binding event allosterically inhibits the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor on target T-cells. By blocking this crucial first step of viral attachment, BMS-378806 effectively neutralizes the virus before it can enter and infect the host cell. The compound has demonstrated potent inhibitory activity against a range of HIV-1 laboratory and clinical isolates.^{[2][6]}



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Mechanism of action of BMS-378806.

Pharmacokinetic Properties in Preclinical Species

The pharmacokinetic profile of BMS-378806 has been evaluated in several preclinical species, including rats, dogs, and cynomolgus monkeys. These studies reveal species-dependent differences in oral bioavailability and clearance.

Table 1: Intravenous Pharmacokinetic Parameters of BMS-378806

Parameter	Rat (1 mg/kg)	Dog (0.67 mg/kg)	Monkey (0.67 mg/kg)
$t_{1/2}$ (h)	0.3 - 1.2	-	-
CL (mL/min/kg)	Intermediate	Low	Low
Vdss (L/kg)	0.4 - 0.6	0.4 - 0.6	0.4 - 0.6

$t_{1/2}$: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state. Data sourced from[1]
[3].

Table 2: Oral Pharmacokinetic Parameters of BMS-378806

Parameter	Rat (5 mg/kg)	Dog (3.4 mg/kg)	Monkey (3.4 mg/kg)
Bioavailability (%)	19	77	24
C _{max} (μM)	0.22	7.4	0.51
T _{max} (h)	Prolonged	-	Prolonged
AUC _{0-∞} (μM·h)	1.3	19	3.2
Apparent t _{1/2} (h)	2.1	-	6.5

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity. Data sourced from[1][2][3].

In rats, BMS-378806 exhibited linear pharmacokinetics for intravenous doses between 1 and 5 mg/kg and oral doses between 5 and 25 mg/kg.[1][3] The total body clearance was intermediate in rats and low in dogs and monkeys.[1][3] The volume of distribution was moderate across species, suggesting some partitioning beyond the plasma.[1][3][7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

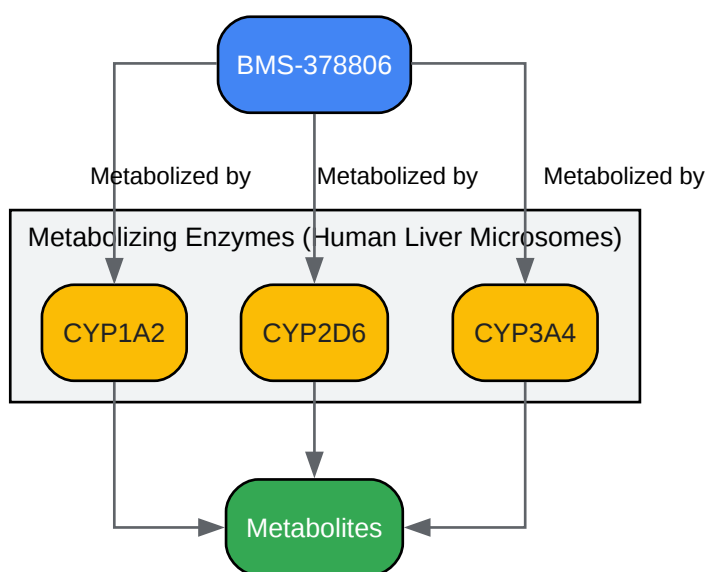
Oral bioavailability of BMS-378806 was found to be species-dependent, with dogs showing significantly higher absorption (77%) compared to rats (19%) and monkeys (24%).[1][2][3] The absorption in rats and monkeys was prolonged.[1][3]

Distribution

BMS-378806 is not highly bound to plasma proteins, with unbound fractions ranging from 44% to 73%. [1][3] Despite a moderate volume of distribution, brain penetration in rats was low, with a brain-to-plasma AUC ratio of 0.06.[1][3] This limited central nervous system penetration is likely influenced by P-glycoprotein mediated efflux.[1][3]

Metabolism

In vitro studies using human liver microsomes indicated that BMS-378806 is metabolized by multiple cytochrome P450 (CYP) isoforms, specifically CYP1A2, CYP2D6, and CYP3A4, in roughly equal measure.[1][3] The compound did not show significant inhibition of major drug-metabolizing enzymes, suggesting a low potential for drug-drug interactions.[1][7] The primary route of hepatic clearance is through oxidative metabolism.[1][3]



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Metabolic pathways of BMS-378806.

Excretion

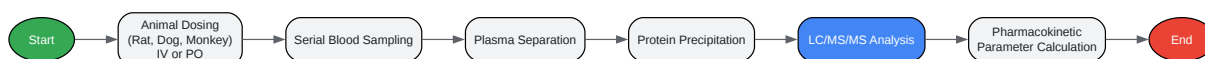
In rats, elimination of BMS-378806 is divided between renal and hepatic pathways.[1][3] Studies in bile-duct cannulated rats demonstrated that renal clearance accounted for approximately 30% of total elimination, while hepatic clearance was responsible for the remaining 70%.[1][3]

Experimental Protocols

In Vivo Pharmacokinetic Studies

- Animal Models: Studies were conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[2] Animals were fasted overnight prior to drug administration.[2]

- **Formulation and Dosing:** BMS-378806 was administered as a solution. For intravenous (IV) administration, doses were 1 mg/kg in rats and 0.67 mg/kg in dogs and monkeys.[2] For oral (PO) administration, doses were 5 mg/kg in rats and 3.4 mg/kg in dogs and monkeys.[2] The vehicle for the solution formulation was 90% polyethylene glycol 400 and 10% ethanol.[2]
- **Sample Collection:** Blood samples were collected at various time points post-dosing for up to 24 hours (8 hours in rats) to obtain plasma.[2]
- **Bioanalysis:** Plasma concentrations of BMS-378806 were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method following protein precipitation.[2]



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Experimental workflow for in vivo pharmacokinetic studies.

In Vitro Studies

- **Protein Binding:** Plasma protein binding was determined using equilibrium dialysis.
- **Permeability:** Caco-2 cell monolayers were used to assess the permeability of BMS-378806. The apparent permeability coefficient (P_{app}) was determined to be modest at 51 nm/s, with evidence of P-glycoprotein mediated efflux.[1][3]
- **Metabolism:** In vitro metabolism was investigated using human and animal liver microsomes. The involvement of specific CYP450 enzymes was determined using recombinant human CYPs.

Conclusion

The preclinical pharmacokinetic studies of BMS-378806 reveal a compound with several favorable properties, including low protein binding and a moderate volume of distribution.[1][3][6] However, its oral bioavailability varies significantly across species, and its half-life after intravenous administration is relatively short.[1][3] The compound is cleared through both renal

and hepatic mechanisms, with metabolism mediated by multiple CYP enzymes.[1][3] These findings provided a crucial foundation for the prediction of human pharmacokinetics and guided the subsequent development of analogs with improved pharmacokinetic profiles.[1][3] The comprehensive preclinical assessment of BMS-378806 underscores the importance of early-stage pharmacokinetic evaluation in the drug discovery and development process.[1][3]

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